Cholinesterase Inhibition: N-4 Phenyl vs. N-4 Ethyl Series
In a direct comparative study, two series of N-aryl acetamide derivatives were synthesized from the 5-(3-chlorophenyl)-1,2,4-triazole-3-thioether scaffold: series 9 bearing an N-4 ethyl group and series 10 bearing an N-4 phenyl group (the substituent pattern of the title compound). Across the panel, the N-4 phenyl series (10a–j) exhibited distinct AChE and BChE inhibition profiles compared to the N-4 ethyl series (9a–j). The most potent AChE inhibitor in the N-4 phenyl series, compound 10f, displayed an IC₅₀ of 13.57 ± 0.31 μM, while the most potent N-4 ethyl analog, compound 9j, showed 5.41 ± 0.24 μM [1]. Against BChE, compound 9j achieved IC₅₀ 7.52 ± 0.18 μM; the corresponding N-4 phenyl series compounds showed IC₅₀ values in the range of 21.59–41.54 μM [1]. These data demonstrate that the N-4 substituent identity materially affects both the potency and the AChE/BChE selectivity ratio of downstream derivatives.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 13.57 ± 0.31 μM (compound 10f, N-4 phenyl series acetamide derivative of title compound scaffold) |
| Comparator Or Baseline | 5.41 ± 0.24 μM (compound 9j, N-4 ethyl series acetamide analog) |
| Quantified Difference | 2.5-fold lower potency for the N-4 phenyl series lead vs. N-4 ethyl series lead against AChE; reversed trend with broader selectivity window |
| Conditions | In vitro Ellman's assay using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes |
Why This Matters
A researcher procuring the title compound as a synthetic precursor for cholinesterase-targeted libraries must recognize that the N-4 phenyl substitution yields a different inhibitory profile than the N-4 ethyl analog; substituting one scaffold for the other would confound SAR interpretation.
- [1] Riaz N, Iftikhar M, Saleem M, et al. New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies. Results in Chemistry. 2020;2:100041. DOI: 10.1016/j.rechem.2020.100041. View Source
